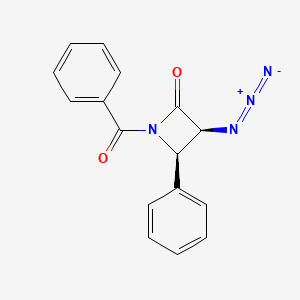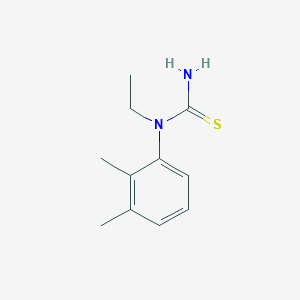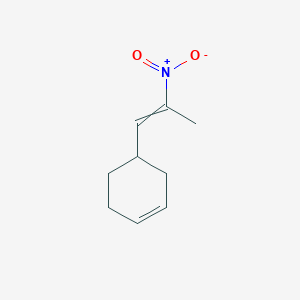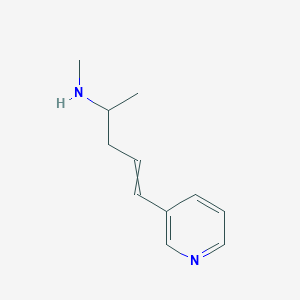![molecular formula C22H20N6O2 B12567039 (Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine CAS No. 143877-98-9](/img/structure/B12567039.png)
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine is a complex organic compound characterized by the presence of an azido group, a diphenylmethyl group, and a glycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine typically involves multiple steps, starting with the preparation of the azidoaniline derivative. This can be achieved through the diazotization of 4-aminobenzene followed by azidation. The resulting 4-azidoaniline is then reacted with diphenylmethylamine under specific conditions to form the intermediate compound. Finally, the intermediate is condensed with glycine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor for drug development.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and drug delivery systems. The diphenylmethyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate
- 5-Amino-1,2,3-triazoles
- 5-Amino-1,3,4-oxadiazolate inner salts
Uniqueness
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine is unique due to the combination of its azido group and diphenylmethyl group, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise molecular modifications and stability under various conditions.
Propriétés
Numéro CAS |
143877-98-9 |
|---|---|
Formule moléculaire |
C22H20N6O2 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2-[[(4-azidoanilino)-(benzhydrylamino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C22H20N6O2/c23-28-27-19-13-11-18(12-14-19)25-22(24-15-20(29)30)26-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,29,30)(H2,24,25,26) |
Clé InChI |
ULRGGXNUWBXYLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC=C(C=C3)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)

